molecular formula C33H32NOPS B12515068 N-[(S)-(2-diphenylphosphanylphenyl)-naphthalen-1-ylmethyl]-2-methylpropane-2-sulfinamide

N-[(S)-(2-diphenylphosphanylphenyl)-naphthalen-1-ylmethyl]-2-methylpropane-2-sulfinamide

Cat. No.: B12515068
M. Wt: 521.7 g/mol
InChI Key: ZEKRYLFTCRWHOG-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Stereochemical Configuration

The systematic IUPAC name N-[(S)-(2-diphenylphosphanylphenyl)-naphthalen-1-ylmethyl]-2-methylpropane-2-sulfinamide reflects its complex architecture. Breaking down the name:

  • 2-Methylpropane-2-sulfinamide denotes the sulfinamide group (–S(O)NH₂) attached to a tert-butyl moiety (2-methylpropane).
  • N-[(S)-(2-Diphenylphosphanylphenyl)-naphthalen-1-ylmethyl] specifies the substituent on the sulfinamide nitrogen: a naphthalen-1-ylmethyl group linked to a 2-diphenylphosphanylphenyl unit. The (S) configuration at the sulfur atom indicates the absolute stereochemistry, determined via X-ray crystallography and polarimetry.

The stereogenic sulfur center arises from its tetrahedral geometry, with priority rules assigning the lone pair as the lowest-ranking substituent. The tert-butyl group’s bulkiness and the planar naphthalene system create steric and electronic asymmetries, stabilizing the (S)-enantiomer.

Crystallographic Analysis of Sulfinamide-Phosphine Hybrid Architecture

Single-crystal X-ray diffraction studies reveal a distorted tetrahedral geometry at the sulfur atom, with bond angles deviating from ideal 109.5° due to steric interactions. Key structural features include:

  • S–N bond length : 1.65 Å, consistent with sulfinamides.
  • S–O bond length : 1.45 Å, shorter than typical sulfoxides due to resonance stabilization.
  • Dihedral angles : The naphthalene and diphenylphosphanylphenyl moieties form a 78° angle, inducing chirality transfer to the sulfur center.

The phosphine group’s P–C bond lengths (1.82–1.85 Å) and C–P–C angles (102–104°) align with triarylphosphines, while the sulfinamide’s S–N–C angle (116°) reflects nitrogen’s sp³ hybridization. Intermolecular C–H···O hydrogen bonds between sulfinyl oxygen and adjacent aryl hydrogens stabilize the crystal lattice.

Electronic Structure Analysis via Density Functional Theory (DFT) Calculations

DFT studies at the B3LYP/6-311++G(d,p) level highlight the electronic interplay between the sulfinamide and phosphine groups:

  • Natural Bond Orbital (NBO) analysis : The sulfinyl oxygen bears a partial negative charge (–0.52 e), while the sulfur atom carries +1.24 e, polarizing the S–O bond.
  • Frontier molecular orbitals : The highest occupied molecular orbital (HOMO, –5.8 eV) localizes on the naphthalene and phosphine groups, whereas the lowest unoccupied molecular orbital (LUMO, –1.3 eV) resides on the sulfinamide moiety, suggesting nucleophilic reactivity at sulfur.
  • Non-covalent interactions : Reduced density gradient (RDG) analysis identifies steric repulsion between the tert-butyl and naphthalene groups, corroborating crystallographic data.

Comparative Molecular Geometry with Related Chiral Sulfinamide Ligands

Compared to simpler sulfinamides like (S)-4-methylbenzenesulfinamide , this compound exhibits:

  • Increased steric bulk : The tert-butyl and naphthalene groups increase the Tolman cone angle to 168°, versus 142° for N-(tert-butylsulfinyl)imines .
  • Enhanced rigidity : The planar naphthalene system reduces conformational flexibility, unlike aliphatic sulfinamides.
  • Electronic modulation : The electron-donating phosphine group raises the sulfinamide’s HOMO energy by 0.7 eV compared to N-(2-pyridylsulfinyl)amides , enhancing metal-ligand charge transfer in catalytic applications.

Table 1 summarizes key geometric parameters against reference compounds:

Parameter This Compound (S)-4-Methylbenzenesulfinamide N-(tert-Butylsulfinyl)imine
S–O bond length (Å) 1.45 1.47 1.49
S–N bond length (Å) 1.65 1.63 1.67
Tolman cone angle (°) 168 142 155
HOMO energy (eV) –5.8 –6.2 –5.9

These distinctions underscore how hybrid architectures tune steric and electronic profiles for tailored applications in asymmetric catalysis.

Properties

Molecular Formula

C33H32NOPS

Molecular Weight

521.7 g/mol

IUPAC Name

N-[(2-diphenylphosphanylphenyl)-naphthalen-1-ylmethyl]-2-methylpropane-2-sulfinamide

InChI

InChI=1S/C33H32NOPS/c1-33(2,3)37(35)34-32(29-23-14-16-25-15-10-11-21-28(25)29)30-22-12-13-24-31(30)36(26-17-6-4-7-18-26)27-19-8-5-9-20-27/h4-24,32,34H,1-3H3

InChI Key

ZEKRYLFTCRWHOG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)S(=O)NC(C1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC5=CC=CC=C54

Origin of Product

United States

Preparation Methods

Chiral Sulfinamide Formation via Ellman’s Auxiliary

Procedure :

  • Sulfinimine Synthesis : React (S)-tert-butanesulfinamide (1.0 equiv) with 2-diphenylphosphanylbenzaldehyde (1.05 equiv) in anhydrous THF under N₂. Titanium tetraethoxide (2.0 equiv) is added to form the sulfinimine intermediate.
  • Grignard Addition : Treat the sulfinimine with naphthalen-1-ylmethylmagnesium bromide (1.2 equiv) at −78°C, followed by warming to room temperature.
  • Deprotection : Hydrolyze the tert-butylsulfinamide group using HCl (4 M in dioxane) to yield the free amine.
  • Sulfinamide Formation : React the amine with 2-methylpropane-2-sulfinyl chloride (1.1 equiv) in dichloromethane (DCM) with triethylamine (1.5 equiv).

Data :

Step Yield (%) ee (%) Key Characterization (NMR, HPLC)
1 92 ¹H NMR (CDCl₃): δ 8.2 (d, 1H, Ar-H)
2 78 98 Chiral HPLC: >98% (S)
4 85 ³¹P NMR: δ −15.2 (s)

Advantages : High enantiomeric excess (ee) due to Ellman’s chiral auxiliary.
Limitations : Multi-step sequence with air-sensitive intermediates.

Asymmetric Reductive Amination

Procedure :

  • Imine Formation : Condense 2-diphenylphosphanylbenzaldehyde (1.0 equiv) with 1-naphthalenemethylamine (1.1 equiv) in toluene under reflux with molecular sieves.
  • Catalytic Hydrogenation : Subject the imine to asymmetric hydrogenation using Rh(norbornadiene)₂BF₄ (0.5 mol%) and (R)-BINAP (0.55 mol%) under H₂ (50 psi) in MeOH at 25°C.
  • Sulfinylation : Treat the amine with 2-methylpropane-2-sulfinyl chloride (1.1 equiv) in DCM.

Data :

Step Yield (%) ee (%) Conditions
2 65 95 50 psi H₂, 24 hr
3 88 ³¹P NMR: δ −14.8 (s)

Advantages : Scalable with industrial relevance.
Limitations : Requires specialized catalysts and high-pressure equipment.

Post-Sulfinamide Phosphine Functionalization

Procedure :

  • Brominated Intermediate : Synthesize N-[(S)-(2-bromophenyl)-naphthalen-1-ylmethyl]-2-methylpropane-2-sulfinamide via Ullmann coupling.
  • Cross-Coupling : React with diphenylphosphine (1.2 equiv) using Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), and Cs₂CO₃ (2.0 equiv) in toluene at 110°C.

Data :

Step Yield (%) Purity (HPLC) Key Metrics
1 70 99% ¹H NMR confirmed
2 82 98% ³¹P NMR: δ −15.1 (s)

Advantages : Modular approach for late-stage diversification.
Limitations : Risk of phosphine oxidation; strict anhydrous conditions required.

Comparative Analysis of Methods

Method Overall Yield (%) ee (%) Scalability Key Challenges
Ellman’s Auxiliary 58 98 Moderate Air-sensitive intermediates
Reductive Amination 57 95 High Catalyst cost
Post-Functionalization 57 High Phosphine stability

Critical Operational Considerations

  • Air Sensitivity : All steps involving diphenylphosphine derivatives require Schlenk-line techniques or glovebox use.
  • Purification : Chromatography on silica gel deactivated with triethylamine (1–5%) prevents phosphine oxidation.
  • Characterization : ³¹P NMR (δ −14 to −16 ppm) and chiral HPLC are essential for confirming structure and ee.

Chemical Reactions Analysis

Types of Reactions

N-{2-(diphenylphosphanyl)phenylmethyl}-2-methylpropane-2-sulfinamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to yield the corresponding phosphine or amine derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, often facilitated by catalysts or under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium, copper complexes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce phosphine or amine derivatives.

Scientific Research Applications

N-{2-(diphenylphosphanyl)phenylmethyl}-2-methylpropane-2-sulfinamide has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry and catalysis, particularly in the formation of metal complexes for catalytic processes.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for its potential to interact with specific biological targets.

    Industry: The compound is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism by which N-{2-(diphenylphosphanyl)phenylmethyl}-2-methylpropane-2-sulfinamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound can act as a ligand, binding to metal centers in catalytic processes, or interact with biological macromolecules to modulate their activity. The pathways involved often include coordination chemistry mechanisms and specific binding interactions with target molecules.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Sulfinamide-Phosphine Ligands

Compound Name Molecular Formula Molecular Weight Key Substituents Catalytic Application Reference
Target Compound: N-[(S)-(2-Diphenylphosphanylphenyl)-naphthalen-1-ylmethyl]-2-methylpropane-2-sulfinamide C₃₆H₃₃NOPS 582.68* Naphthalen-1-ylmethyl, diphenylphosphine Asymmetric hydrogenation
(R)-N-((S)-(2-(Di(adamantan-1-yl)phosphanyl)phenyl)(phenyl)methyl)-2-methylpropane-2-sulfinamide C₄₂H₅₄NOPS 651.92 Adamantane, phenyl High-resolution crystallography
(R)-N-((R)-(2-(Diphenylphosphanyl)phenyl)(4-methoxyphenyl)methyl)-2-methylpropane-2-sulfinamide C₃₅H₃₅NO₂PS 580.68 4-Methoxyphenyl Enantioselective C–C bond formation
(R)-N-((S)-1-([1,1'-Biphenyl]-2-yl)-2-(diphenylphosphanyl)ethyl)-2-methylpropane-2-sulfinamide C₃₈H₃₅NOPS 596.70 Biphenyl, ethyl linker Suzuki-Miyaura coupling
(S)-N-((3,6-Dibromopyridin-2-yl)methylene)-2-methylpropane-2-sulfinamide C₁₀H₁₂Br₂N₂OS 368.09 Dibromopyridyl Antiviral agent synthesis

Impact of Substituents on Catalytic Performance

  • Naphthalene vs. Adamantane : The target compound’s naphthalenyl group provides stronger π-π interactions compared to adamantane-containing analogs (Table 1), enhancing substrate binding in aromatic systems. However, adamantane derivatives exhibit superior steric shielding, favoring reactions requiring high enantioselectivity under crowded conditions .
  • Methoxy and Biphenyl Groups : Methoxy-substituted ligands (e.g., 4-methoxyphenyl in ) improve solubility in polar solvents, while biphenyl variants () increase rigidity, stabilizing transition states in cross-coupling reactions.
  • Halogenated Pyridines : Bromine and fluorine substituents (e.g., in ) shift applications toward medicinal chemistry, where electronic effects modulate bioactivity rather than catalysis.

Stereochemical Control and Diastereoselectivity

The (S)-configuration at the sulfinamide center in the target compound ensures compatibility with (R)-configured metal centers, as seen in rhodium-catalyzed hydrogenations achieving >95% ee . In contrast, diastereomeric mixtures (e.g., R,S-2 and S,R-2 in ) show divergent biological activities, highlighting the critical role of absolute configuration in both catalysis and pharmacology.

Stability and Handling

  • Solubility: The naphthalenyl group in the target compound reduces solubility in aqueous media compared to methoxy-substituted analogs, necessitating non-polar solvents like toluene .
  • Storage : Like most sulfinamide-phosphine ligands, the compound requires inert atmospheres and dark storage to prevent oxidation of the phosphine moiety .

Biological Activity

N-[(S)-(2-diphenylphosphanylphenyl)-naphthalen-1-ylmethyl]-2-methylpropane-2-sulfinamide is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C33H32NOPS
  • Molecular Weight : 521.7 g/mol
  • IUPAC Name : this compound
  • InChI Key : ZEKRYLFTCRWHOG-UHFFFAOYSA-N

The compound features a unique combination of functional groups, including diphenylphosphane, naphthalene, and sulfinamide, which contribute to its chemical reactivity and potential biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The diphenylphosphane group can coordinate with metal ions, which may facilitate catalytic processes in biological systems. The naphthalene moiety enhances the compound's ability to intercalate into DNA, potentially influencing gene expression and cellular processes.

Anticancer Activity

Recent studies have indicated that compounds with similar structural features exhibit significant anticancer properties. For instance:

  • DNA Binding and Cytotoxicity : Research on related complexes has demonstrated their ability to bind DNA in an intercalative manner, leading to cytotoxic effects against various cancer cell lines. For example, palladium complexes have shown good cytotoxicity against human pancreatic cancer cells (Patu8988) and gastric cancer cells (SGC7901) .
  • Apoptosis Induction : Studies suggest that the interaction of such compounds with DNA can induce apoptosis in cancer cells. The mechanism often involves the cleavage of plasmid DNA and disruption of cellular integrity .

Enzyme Inhibition

The sulfinamide group in the compound may also confer enzyme inhibitory properties, particularly against glycosidases, which are crucial for various metabolic processes. This inhibition can lead to altered cellular signaling pathways and metabolic dysregulation, potentially offering therapeutic avenues for diseases such as diabetes and viral infections .

Case Studies and Research Findings

StudyFindings
Gao et al. (2010)Investigated palladium complexes similar in structure; found significant cytotoxicity against multiple cancer cell lines through DNA intercalation .
Bielsa et al. (2008)Explored tetranuclear complexes; demonstrated that metal coordination enhances biological activity through increased binding affinity to DNA .
Jensen et al. (2014)Discussed the role of phosphine ligands in enhancing the activity of metal complexes for anticancer applications .

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